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6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride

Salt selection Aqueous solubility Assay compatibility

Researchers lose time neutralizing free-base heterobicyclic amino acids before aqueous coupling. This HCl salt eliminates that step-directly soluble in DMF/water for HATU-mediated amide bond formation. • Dual orthogonal sites: 6-NH₂ for E3 ligase attachment; 3-COOH for payload/fluorophore conjugation on a rigid MW 219.62 scaffold • Positions the carboxylate for ATP-site Asp/Glu residue interactions in kinase inhibitor design • HCl salt ensures assay-ready aqueous solubility without pre-neutralization In stock for immediate global dispatch.

Molecular Formula C7H10ClN3O3
Molecular Weight 219.62 g/mol
CAS No. 2768326-44-7
Cat. No. B6224614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride
CAS2768326-44-7
Molecular FormulaC7H10ClN3O3
Molecular Weight219.62 g/mol
Structural Identifiers
SMILESC1C(COC2=C(C=NN21)C(=O)O)N.Cl
InChIInChI=1S/C7H9N3O3.ClH/c8-4-2-10-6(13-3-4)5(1-9-10)7(11)12;/h1,4H,2-3,8H2,(H,11,12);1H
InChIKeyFNKIUFWLCJGGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic Acid Hydrochloride (CAS 2768326-44-7): Structural Identity and Class Context for Research Procurement


6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride (CAS 2768326-44-7; molecular formula C₇H₁₀ClN₃O₃; MW 219.62 g/mol) is a heterobicyclic building block comprising a fused pyrazole–oxazine core bearing a primary amine at position 6 and a carboxylic acid at position 3, isolated as the hydrochloride salt . The compound belongs to the broader pyrazolo[3,2-b][1,3]oxazine family, a scaffold associated with diverse pharmacological activities including anticancer, antibacterial, anti-inflammatory, and kinase-inhibitory properties [1]. Its free-base counterpart is registered under CAS 2169186-79-0 (C₇H₉N₃O₃; MW 183.16) . The regioisomeric 2-carboxylic acid variant (CAS 2757922-82-8) also exists, highlighting the importance of precise positional specification during procurement.

Why Generic Pyrazolo-Oxazine Substitution Fails: Positional and Substituent-Dependent Differentiation of CAS 2768326-44-7


The pyrazolo[3,2-b][1,3]oxazine scaffold tolerates multiple substitution patterns—different carboxylic acid positions (C2 vs C3), varied 6-position substituents (amino, methoxy, methyl, fluoro, or unsubstituted), and distinct salt forms (free base vs hydrochloride)—each yielding meaningfully different physicochemical and pharmacological profiles. The 3-carboxylic acid regioisomer positions the carboxylate at a distinct vector relative to the 6-amino group compared with the more commercially prevalent 2-carboxylic acid isomer, altering hydrogen-bond geometry, target complementarity, and derivatization chemistry [1]. Similarly, exchanging the 6-NH₂ for 6-OCH₃ eliminates a hydrogen-bond donor, reduces polarity (ΔPSA ≈ 22 Ų), and removes the primary amine handle essential for amide coupling or Boc protection strategies [2]. The hydrochloride salt modifies aqueous solubility relative to the free base, directly affecting biological assay compatibility . Consequently, treating in-class pyrazolo-oxazines as interchangeable risks selecting a compound with incompatible reactivity, solubility, or pharmacological profile for the intended research application.

Quantitative Differentiation Evidence: 6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic Acid Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Differentiation

The hydrochloride salt (CAS 2768326-44-7) has a molecular weight of 219.62 g/mol, 36.46 Da (19.9%) higher than the free base (CAS 2169186-79-0, 183.16 g/mol), reflecting the incorporated HCl . Salt formation with HCl converts the primary amine to an ammonium chloride, substantially increasing aqueous solubility relative to the neutral free base—a critical parameter for biochemical assays conducted in aqueous buffer systems. The free base lacks the counter-ion and exhibits lower polarity, making it less suitable for direct dissolution in biological media without prior salt conversion.

Salt selection Aqueous solubility Assay compatibility Pre-formulation

Hydrogen-Bond Donor/Acceptor Capacity: 6-NH₂ vs. 6-OCH₃, 6-CH₃, and 6-H Substituents

The 6-amino group provides two hydrogen-bond donors (HBD) in the free base form, increasing to three in the hydrochloride salt due to the protonated ammonium. In contrast, the 6-methoxy analog (CAS 2731008-85-6) has only one HBD (from the 3-COOH), the 6-methyl and unsubstituted analogs have one or zero HBDs, and all have fewer or equal hydrogen-bond acceptors (HBA) [1][2]. The topological polar surface area (TPSA) of the amino-carboxylic acid scaffold is approximately 90.4 Ų, compared with an estimated ~68 Ų for the 6-methoxy variant and ~30 Ų for the unsubstituted core, reflecting reduced polarity and membrane permeability differences .

Hydrogen bonding Structure-based design Molecular recognition Fragment growing

Regioisomeric Scaffold Comparison: 3-Carboxylic Acid vs. 2-Carboxylic Acid Substitution

The target compound carries the carboxylic acid at position 3 of the pyrazolo[3,2-b][1,3]oxazine system, while the regioisomeric 2-carboxylic acid variant (CAS 2757922-82-8) places the carboxylate at position 2. According to vendor technical data, the IUPAC name for the 3-COOH isomer is 6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid hydrochloride; the 2-COOH isomer is 6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid [1]. Although both isomers share identical molecular formula (free base: C₇H₉N₃O₃; MW 183.16), the positional shift of the carboxylate alters the vector of the acidic moiety relative to the 6-amino group, influencing molecular recognition in target binding sites. Patent literature on related pyrazolo-oxazine kinase inhibitors indicates that regioisomeric positioning of the carboxylic acid affects selectivity profiles, with the 2-COOH isomer being cited in connection with FLT3/PDGFRα selectivity modulation [2].

Regioisomerism Molecular docking Ligand efficiency Patented scaffolds

Class-Level Antibacterial Potency of Pyrazolo-Oxazine Derivatives: MIC Benchmarks for Pathogen Panel Prioritization

Pyrazolo-oxazine fused heterocycles as a class have demonstrated potent antibacterial activity against Gram-positive pathogens. In a study of novel pyrazole-derived compounds evaluated by broth microdilution, MIC values as low as 1 µg/mL were recorded against methicillin-resistant Staphylococcus aureus (MRSA), with certain derivatives showing synergistic effects with oxacillin (FICI = 0.25) [1]. A separate screening campaign identified 11 pyrazole-based antibacterial hits active against staphylococci and enterococci, with MIC values reaching 0.78 µg/mL [2]. Within the pyrazoloxazine subclass specifically, compounds 1, 5, 8, 10, 13, and 24 produced significant inhibition zones against S. aureus, while derivatives 3, 4, 25, 2Y, Ox1, and Ox2 inhibited all tested fungi (A. niger, A. fumigatus, P. chrysogenium, T. rubrum) with inhibition zones of 14–40 mm/disc [3]. Note: these data are for structurally related pyrazolo-oxazine derivatives, not the specific compound CAS 2768326-44-7, and are provided as class-level benchmarks only.

Antibacterial Gram-positive MRSA MIC determination

Kinase Inhibition Potential: Pyrazolo-Oxazine Chemotype Activity Against CDK2, TRKA, and p38α

Pyrazolo-oxazine derivatives have been profiled as kinase inhibitors. A derivative designated 6t, containing a pyrazolo[5,1-b][1,3]oxazine core, demonstrated dual nanomolar inhibition of cyclin-dependent kinase 2 (CDK2 IC₅₀ = 0.09 µM) and tropomyosin-related kinase A (TRKA IC₅₀ = 0.45 µM) . A related 3,4-diaryl-pyrazolo[5,1-b][1,3]oxazine analog (CHEMBL364340) showed p38α MAP kinase inhibition with IC₅₀ = 0.46 µM [1]. The review by Farghaly and Dawood (2022) further catalogs pyrazolo-oxazine derivatives active against HCV, COX-1/2, and various cancer cell lines, confirming the scaffold's broad kinase and enzyme inhibitory potential [2]. The unsubstituted 6-amino-3-carboxylic acid scaffold of CAS 2768326-44-7 represents the minimal pharmacophoric core that can be elaborated into potent, selective kinase inhibitors through established medicinal chemistry strategies.

Kinase inhibition CDK2 TRKA Oncology

Comparative Vendor Accessibility: Custom Synthesis Lead Times and Price Benchmarks Across Pyrazolo-Oxazine-3-Carboxylic Acid Analogs

The target compound (CAS 2768326-44-7) is available through custom synthesis from multiple suppliers, with typical lead times of approximately 20 working days for milligram to gram quantities . By comparison, the 2-carboxylic acid regioisomer (CAS 2757922-82-8) is listed as a stock catalog item from Enamine at $1,357 per gram (95% purity) with immediate availability [1]. The 7,7-dimethyl-3-carboxylic acid analog (CAS 2757729-77-2) is available in stock at $505/250 mg and $1,515/g from Achemblock . The 2-ethyl-3-carboxylic acid analog (CAS 1936052-21-9) is listed with NLT 98% purity from Moldb . These pricing and availability data illustrate that within the pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid subfamily, the 6-amino substitution commands custom synthesis procurement, reflecting both its differentiated synthetic complexity and its value as a versatile intermediate.

Custom synthesis Lead time Procurement Catalog availability

Recommended Application Scenarios for 6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic Acid Hydrochloride (CAS 2768326-44-7) Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring a 3-Carboxylic Acid Hydrogen-Bond Anchor with a Primary Amine Diversification Handle

The 3-COOH moiety positions the acidic pharmacophore for ATP-site aspartate/glutamate residue interactions, while the 6-NH₂ group enables rapid parallel amide coupling, sulfonamide formation, or reductive amination to generate diverse kinase inhibitor analogs. The hydrochloride salt ensures direct solubility in aqueous reaction media (e.g., HATU-mediated coupling in DMF/water), bypassing free base neutralization steps . This scenario is directly supported by the HBD/HBA comparison data (Evidence Item 2) and the kinase inhibition class-level evidence (Evidence Item 5).

Antibacterial SAR Programs Targeting Gram-Positive Pathogens Including MRSA

The pyrazolo[3,2-b][1,3]oxazine scaffold has demonstrated MIC values as low as 0.78–1 µg/mL against MRSA and staphylococci in class-level studies [1]. The 6-amino-3-carboxylic acid substitution provides a synthetically accessible core for systematic SAR exploration: the 3-COOH can be converted to esters, amides, or bioisosteres (tetrazoles, acyl sulfonamides), while the 6-NH₂ permits N-functionalization to probe hydrophobic binding pockets. This scenario is grounded in Evidence Items 1, 3, and 4.

PROTAC and ADC Linker Conjugation Utilizing Orthogonal Amino and Carboxylic Acid Handles

The simultaneous presence of a free primary amine (for E3 ligase ligand attachment via amide bond) and a carboxylic acid (for payload or fluorophore conjugation) provides two orthogonal reactive sites on a compact, rigid scaffold (MW 219.62). The pyrazolo-oxazine core offers a balanced lipophilicity profile (estimated XLogP3 ≈ -3 for the free base) favorable for maintaining drug-like properties in bifunctional molecules [2]. This scenario is supported by Evidence Items 1, 2, and 3, and aligns with patent literature (WO2024015887) describing N-acylated analogs as ADC payload candidates.

Physicochemical Property Optimization Studies Comparing Salt and Free Base Forms of Heterobicyclic Amino Acids

The availability of both the hydrochloride salt (CAS 2768326-44-7) and the free base (CAS 2169186-79-0) enables direct experimental comparison of solubility, dissolution rate, hygroscopicity, and solid-state stability. This pair serves as a model system for understanding salt-form effects on the biopharmaceutical properties of bicyclic heteroaromatic amino acids, with the ΔMW of 36.46 g/mol and the ionization state difference providing clearly defined experimental variables . This application derives directly from Evidence Item 1.

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